5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride
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Overview
Description
5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H3F4NO2S It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonyl fluoride functional group
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group in other compounds can enhance the lipophilicity and metabolic stability of the molecule, which may influence its interaction with targets .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the metabolic stability of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . The compound’s stability can also be affected by temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 5-(Trifluoromethyl)pyridine-2-thiol with chlorine gas in the presence of hydrochloric acid to form the corresponding sulfonyl chloride. This intermediate is then treated with a fluoride source to yield the sulfonyl fluoride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile, and the reactions are often carried out at room temperature or under mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester.
Scientific Research Applications
5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride include:
- 5-(Trifluoromethyl)pyridine-2-thiol
- 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Uniqueness
What sets this compound apart from its similar compounds is the presence of the sulfonyl fluoride group, which imparts unique reactivity and potential for enzyme inhibition. This makes it particularly valuable in the development of enzyme inhibitors and other biologically active molecules.
Properties
IUPAC Name |
5-(trifluoromethyl)pyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-2-5(11-3-4)14(10,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJUWZWWFSIMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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